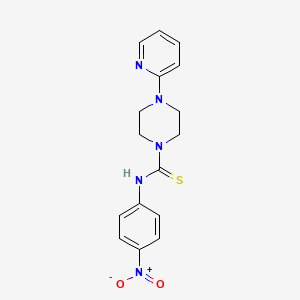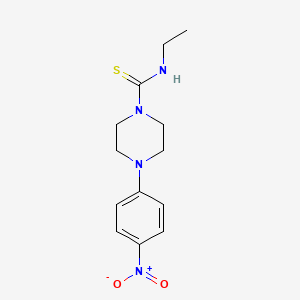![molecular formula C20H25F3NO3P B3962857 diisopropyl {anilino[2-(trifluoromethyl)phenyl]methyl}phosphonate](/img/structure/B3962857.png)
diisopropyl {anilino[2-(trifluoromethyl)phenyl]methyl}phosphonate
説明
Diisopropyl {anilino[2-(trifluoromethyl)phenyl]methyl}phosphonate (hereafter referred to as DIFP) is a chemical compound that has been extensively studied for its use in scientific research applications. It is a cholinesterase inhibitor that has been used to study the mechanism of action of enzymes that break down acetylcholine, a neurotransmitter in the nervous system.
科学的研究の応用
DIFP has been used extensively in scientific research to study the mechanism of action of cholinesterase enzymes. These enzymes are responsible for breaking down acetylcholine, a neurotransmitter in the nervous system. By inhibiting these enzymes, DIFP can increase the concentration of acetylcholine in the nervous system, which can lead to a variety of physiological and biochemical effects.
作用機序
DIFP inhibits the activity of cholinesterase enzymes by binding irreversibly to the active site of the enzyme. This prevents the enzyme from breaking down acetylcholine, leading to an increase in the concentration of this neurotransmitter in the nervous system. This increase in acetylcholine concentration can lead to a variety of physiological and biochemical effects, including increased muscle contraction, increased heart rate, and increased secretion of certain glands.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DIFP are largely due to its ability to inhibit cholinesterase enzymes. These effects include increased muscle contraction, increased heart rate, and increased secretion of certain glands. Additionally, DIFP has been shown to have neurotoxic effects in high concentrations, which can lead to seizures and other neurological symptoms.
実験室実験の利点と制限
One of the main advantages of using DIFP in lab experiments is its ability to irreversibly inhibit cholinesterase enzymes. This allows researchers to study the mechanism of action of these enzymes in a controlled environment. Additionally, DIFP is relatively easy to synthesize and is widely available for purchase.
However, there are also limitations to using DIFP in lab experiments. One of the main limitations is its potential neurotoxicity in high concentrations. Additionally, DIFP is not specific to cholinesterase enzymes and can inhibit other enzymes as well, which can lead to unintended effects in experiments.
将来の方向性
There are many potential future directions for research on DIFP. One area of research could focus on the development of more specific cholinesterase inhibitors that do not have the potential neurotoxicity of DIFP. Additionally, researchers could study the effects of DIFP on other enzymes and neurotransmitters in the nervous system to better understand its mechanism of action. Finally, researchers could explore the potential therapeutic uses of DIFP in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, DIFP is a chemical compound that has been extensively studied for its use in scientific research applications. It is a cholinesterase inhibitor that has been used to study the mechanism of action of enzymes that break down acetylcholine, a neurotransmitter in the nervous system. While DIFP has many advantages for use in lab experiments, it also has limitations and potential neurotoxicity in high concentrations. Future research on DIFP could focus on developing more specific cholinesterase inhibitors, studying the effects of DIFP on other enzymes and neurotransmitters, and exploring potential therapeutic uses for neurological disorders.
特性
IUPAC Name |
N-[di(propan-2-yloxy)phosphoryl-[2-(trifluoromethyl)phenyl]methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25F3NO3P/c1-14(2)26-28(25,27-15(3)4)19(24-16-10-6-5-7-11-16)17-12-8-9-13-18(17)20(21,22)23/h5-15,19,24H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDBPDMTPHRVSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C(C1=CC=CC=C1C(F)(F)F)NC2=CC=CC=C2)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25F3NO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-ethoxyphenyl 2-chlorobenzoate](/img/structure/B3962787.png)
![5-{[(4-methoxyphenyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B3962801.png)
![6-acetyl-1,2-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-10-yl acetate](/img/structure/B3962817.png)
![2-(1-pyrrolidinyl)bicyclo[3.2.1]oct-8-yl acetate hydrochloride](/img/structure/B3962821.png)
![N-{[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyltetrahydro-3-furanamine](/img/structure/B3962825.png)
![1-ethyl-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3962843.png)
![2-{[1-adamantyl(2-hydroxyethyl)amino]methyl}nicotinic acid](/img/structure/B3962848.png)
![dimethyl 4-[4-(allyloxy)-3-methoxyphenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3962853.png)

![2-[benzyl(methyl)amino]ethyl 2,4-dichlorobenzoate hydrochloride](/img/structure/B3962864.png)
![2-{[(4-fluorophenyl)sulfonyl]amino}butanoic acid](/img/structure/B3962874.png)
![{1-[4-(benzoylamino)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazol-5-yl}methyl benzoate](/img/structure/B3962890.png)